2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose
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Overview
Description
Alpha-D-glucosamine 1-phosphate(1-) is conjugate base of alpha-D-glucosamine 1-phosphate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of an alpha-D-glucosamine 1-phosphate.
Scientific Research Applications
Application in Endotoxin Antagonism
A significant application of a compound closely related to 2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose is in the inhibition of endotoxin responses. E5564, a synthetic lipodisaccharide derived from similar compounds, has been shown to antagonize the toxic effects of endotoxins, which are key components of the outer cell membrane of Gram-negative bacteria. This compound inhibits lipopolysaccharide (LPS)-mediated activation of human myeloid cells and mouse tissue culture macrophage cell lines, as well as cytokine production in both human and animal whole blood. Its effectiveness in blocking LPS-induced cytokines and bacterial-induced lethality in mice positions it as a potential therapeutic agent for diseases caused by endotoxin (Mullarkey et al., 2003).
Crystal and Molecular Structure Studies
The crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt, a compound similar to this compound, has been determined. These studies provide insights into the conformation and geometry of the sugar ring and the N-sulfate moiety, essential for understanding the compound's chemical behavior and potential applications in various scientific fields (Yates et al., 1995).
Synthetic Applications
The synthesis of various derivatives of D-glucopyranose, closely related to this compound, has been explored. These derivatives do not activate macrophage but can inhibit the binding of LPS to macrophage, showing potential for medical applications, particularly in modulating immune responses (Shiozaki et al., 1993).
properties
Molecular Formula |
C6H13NO8P- |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
YMJBYRVFGYXULK-QZABAPFNSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])[NH3+])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])[NH3+])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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